Distinct Chemotype Separation from Nearest Published CB2 Ligand Analogs
The target compound contains a unique 6-fluoro-N-(4-methoxyphenyl) substitution, a motif not evaluated in the leading study on fluorinated/methoxylated benzothiazole CB2 ligands. The most proximal analog in that study, compound 21 (containing a 4-methoxy substitution but a different N-2-ylidene amide linker), achieved a subnanomolar CB2 Ki of 0.38 nM and complete selectivity over CB1 (Ki > 10,000 nM), while another 4-methoxy analog saw a 45-fold affinity drop compared to an unsubstituted phenyl counterpart [1]. Our compound's unique linker and fluoro positioning place it in an untested SAR region, representing an unquantified opportunity for novel affinity and selectivity profiles.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Data not available (unpublished/unexplored) |
| Comparator Or Baseline | Compound 21 (closest analog): CB2 Ki = 0.38 nM, CB1 Ki > 10,000 nM [1] |
| Quantified Difference | Not calculable; target chemotype is distinct and uncharacterized. |
| Conditions | Radioligand binding assay on human CB2 and CB1 receptors [1] |
Why This Matters
This defines a high-value, unexplored SAR space with potential for subnanomolar potency, as seen in its closest chemical relatives, making it a priority target for hit-to-lead programs.
- [1] Aly, M.W., et al. Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Bioorganic Chemistry, 2021, 114, 105191. View Source
